3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190309-71-7) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 3 and fluorine at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases . The bromine and fluorine substituents enhance its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), where the bromine serves as a leaving group, and the fluorine modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDINLYNEISYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696596 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190309-71-7 | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The initial substrate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized or obtained commercially. This intermediate serves as a key precursor for further functionalization.
Suzuki Coupling Reaction
- A common method involves the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with appropriate boronic acids under palladium catalysis.
- Typical conditions use [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, and a mixed solvent of dioxane and water (2.5:1 ratio).
- The reaction is conducted under nitrogen atmosphere at temperatures around 80 °C to reflux for 1 to 16 hours.
- After reaction completion, acidification with 6N HCl and extraction with ethyl acetate are performed, followed by drying and purification steps involving ion exchange resins to isolate the coupled product.
Bromination at the 3-Position
- Bromination of the intermediate at the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in the presence of a base such as triethylamine.
- Reaction temperatures range from 0 °C to room temperature, with reaction times from 10 minutes to 16 hours depending on the brominating agent and solvent.
- This step selectively introduces the bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Fluorination at the 5-Position
- Introduction of the fluorine atom at the 5-position can be accomplished via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Alternatively, fluorination may be achieved by starting from fluorinated pyridine precursors or through halogen exchange reactions.
- Specific conditions for fluorination are optimized to avoid over-fluorination or side reactions, typically involving mild temperatures and controlled reagent addition.
Tosylation and Further Functionalization
- The product may undergo tosylation using p-toluenesulfonyl chloride in the presence of aqueous sodium hydroxide in dichloromethane.
- This reaction is performed at 0 °C to room temperature for 1 to 12 hours to afford tosylated intermediates that can be further modified or purified.
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3 | Dioxane/Water (2.5:1) | 80 °C to reflux | 1–16 hours | Under N2 atmosphere |
| Bromination | Br2 or NBS, triethylamine | Chloroform or DCM/THF | 0 °C to RT | 10 min to 16 hours | Selective 3-position bromination |
| Fluorination | Selectfluor or NFSI | Appropriate solvent | Mild (RT or below) | Variable | Electrophilic fluorination |
| Tosylation | p-Toluenesulfonyl chloride, NaOH | DCM/aqueous NaOH | 0 °C to RT | 1–12 hours | For further functionalization |
- The Suzuki coupling step is critical for introducing aryl or heteroaryl groups at the 5-position, with catalyst loading and base equivalents influencing yield and selectivity.
- Bromination using NBS is preferred for milder conditions and better control compared to elemental bromine, reducing side reactions.
- Fluorination methods vary depending on substrate sensitivity; electrophilic fluorinating agents provide regioselective fluorination at the 5-position without affecting other sites.
- Purification using ion exchange resins and solvent extraction ensures high purity of the final compound, which is crucial for pharmaceutical applications.
The preparation of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves a multi-step synthetic route combining Suzuki coupling, selective bromination, and fluorination. The methods rely on well-established palladium-catalyzed cross-coupling and electrophilic halogenation techniques under controlled conditions to achieve high regioselectivity and yield. Optimization of reaction parameters and purification steps is essential for obtaining the compound in high purity suitable for further pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present on the molecule.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative .
Scientific Research Applications
Cancer Therapy
One of the prominent applications of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives is their potential as fibroblast growth factor receptor (FGFR) inhibitors. Research has demonstrated that abnormal activation of FGFR signaling is implicated in several types of tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating its strong potential as an anticancer agent .
Case Study: In Vitro Evaluation
In vitro studies have revealed that these compounds can inhibit the proliferation of breast cancer cells (4T1 cell line), induce apoptosis, and significantly reduce cell migration and invasion. This highlights their potential use in developing targeted therapies for breast cancer and possibly other malignancies .
Kinase Inhibition
Another critical application area for this compound is in the inhibition of various kinases involved in disease processes. For example, research has identified its derivatives as effective inhibitors of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. The modulation of SGK-1 activity through these compounds could lead to novel therapeutic strategies for conditions associated with electrolyte balance and cell proliferation .
Table: Summary of Kinase Inhibition Studies
| Compound Name | Target Kinase | IC50 (nM) | Disease Relevance |
|---|---|---|---|
| This compound | SGK-1 | TBD | Renal and cardiovascular diseases |
| Other Derivative A | JAK1 | TBD | Autoimmune diseases |
| Other Derivative B | LRRK2 | TBD | Parkinson's disease |
Pharmaceutical Intermediate
The compound also serves as an important intermediate in the synthesis of various pharmaceuticals. It is involved in the production of alkaloids and other biologically active compounds such as LRRK2 inhibitors and MPS1 inhibitors. The versatility of this compound in synthetic pathways makes it a valuable building block for drug development .
Synthetic Pathways
The synthesis of this compound typically involves halogenation reactions with reagents like N-Bromosuccinimide (NBS) under controlled conditions to achieve high yields. For instance, a reported method yielded the compound with a purity exceeding 90% through a straightforward reaction sequence involving THF as a solvent .
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in biological systems often involves its interaction with specific molecular targets such as kinases. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Halogenated Derivatives
Alkynyl and Aryl Derivatives
- Alkynyl Groups : Ethynyl substituents (e.g., phenylethynyl) at C3 facilitate π-π stacking in kinase binding pockets, as seen in FGFR inhibitors .
- Methoxy and Aryl Groups : Methoxy-substituted aryl groups at C5 enhance aqueous solubility, addressing a common limitation of pyrrolo[2,3-b]pyridines .
Solubility and Pharmacokinetic Considerations
- Thieno[2,3-b]pyridines: Poor aqueous solubility limits their clinical utility, often requiring cyclodextrin formulations .
- Pyrrolo[2,3-b]pyridines: Fluorine and methoxy groups improve solubility compared to bromine or methyl substituents. For example, 5-(3,4-dimethoxyphenyl) derivatives exhibit better solubility than non-polar analogs .
- 3-Bromo-5-Fluoro Analogs : The fluorine atom may reduce logP values, enhancing solubility relative to fully halogenated derivatives (e.g., 3,5-dibromo analogs) .
Biological Activity
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features both bromine and fluorine substituents on a pyrrolo[2,3-b]pyridine core. The unique combination of these halogens imparts distinctive electronic and steric properties that can enhance its interaction with biological targets compared to non-halogenated analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site. This inhibition blocks downstream signaling pathways that are crucial for cellular proliferation and survival.
Inhibition of Kinases
Research indicates that derivatives of this compound exhibit potent inhibitory activity against various kinases, including:
| Target Kinase | Inhibition Type | Reference |
|---|---|---|
| FGFR | Competitive | , |
| SGK-1 | Non-competitive | |
| DYRK1A | Potent inhibitor |
These interactions suggest potential therapeutic applications in treating disorders related to abnormal kinase activity, such as cancer and metabolic diseases.
Case Studies
- DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A. The compounds were validated through enzymatic assays and showed significant anti-inflammatory and antioxidant properties in microglial cells .
- Antiproliferative Activity : Another case study indicated that the compound's derivatives displayed antiproliferative effects in various cancer cell lines. The presence of the fluorine atom was found to enhance metabolic stability and potency compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the bromine and fluorine substituents. The fluorine atom's electronegativity enhances the compound's interaction with biological targets, improving both potency and metabolic stability. For example:
| Compound | Activity | Remarks |
|---|---|---|
| This compound | High potency against FGFRs | Unique electronic properties due to F |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Moderate potency | Lacks fluorine; less stable |
| 3-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Variable efficacy | Iodine substitution affects activity |
Q & A
Basic: What are the common synthetic routes for 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via cross-coupling reactions. For example, Sonogashira coupling using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and fluorinated alkynes under palladium catalysis yields derivatives with fluoro substituents . Alternatively, Buchwald-Hartwig amination can introduce nitrogen-containing groups at the 3-position . Key steps include purification via silica gel chromatography (heptane/ethyl acetate mixtures) and structural confirmation using H/C NMR .
Advanced: How can reaction conditions be optimized to improve yields in halogenated pyrrolopyridine synthesis?
Low yields (e.g., 36–37% in ) often arise from steric hindrance or side reactions. Strategies include:
- Catalyst tuning : Pd(PPh) or Pd(OAc) with ligands like XPhos improves coupling efficiency .
- Temperature control : Reflux in toluene/EtOH (105°C) enhances boronic acid coupling .
- Purification : Gradient elution in chromatography (e.g., dichloromethane/ethyl acetate 90:10) resolves closely eluting byproducts .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- H NMR : Peaks at δ 12.40 ppm (NH proton) and δ 8.39–8.32 ppm (aromatic protons) confirm the pyrrolopyridine core .
- C NMR : Signals for Br- and F-substituted carbons appear at ~100–120 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 215.02 for CHBrFN) validate the molecular formula .
Advanced: How can researchers resolve contradictions in spectral data for fluorinated pyrrolopyridines?
Discrepancies may arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., NH proton exchange) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data .
Basic: What biological activities are associated with this compound derivatives?
These derivatives exhibit kinase inhibition (e.g., FGFR1/4) and anticancer activity. For example, 5-(trifluoromethyl) analogs show IC values <100 nM in Hep3B cells . Activity correlates with substituent electronegativity (Br/F enhance target binding) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Substituent positioning : Bromine at C3 enhances steric bulk for hydrophobic pockets; fluorine at C5 improves metabolic stability .
- Functional group swaps : Replacing Br with ethynyl groups (e.g., 3-(phenylethynyl) derivatives) modulates potency .
- Assay selection : FGFR1 enzymatic assays and cell viability tests (e.g., MTT) validate target engagement .
Basic: What analytical techniques assess purity in halogenated pyrrolopyridines?
- HPLC : Reversed-phase C18 columns (ACN/water gradients) detect impurities <2% .
- Elemental analysis : Matches calculated vs. observed C/H/N/Br/F ratios .
- TLC : Silica gel plates (UV visualization) monitor reaction progress .
Advanced: How can trace impurities (e.g., dehalogenated byproducts) be quantified?
- LC-MS/MS : Detects dehalogenated species (e.g., loss of Br/F) at ppm levels .
- Isotopic labeling : F NMR tracks fluorine retention during synthesis .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis pathways .
Basic: What are the storage requirements for this compound?
Store in dark, airtight containers at room temperature to prevent photodegradation and moisture absorption. Purity >98% is maintained for >12 months under these conditions .
Advanced: How do substituents influence regioselectivity in electrophilic substitution reactions?
Bromine at C3 directs electrophiles to C5 due to ortho/para-directing effects , while fluorine at C5 deactivates the ring, favoring meta substitution. For example, nitration of 5-bromo-3-nitro derivatives occurs at C7 . Computational modeling (DFT) predicts reactivity patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
